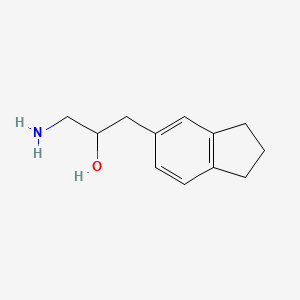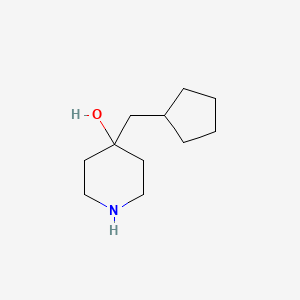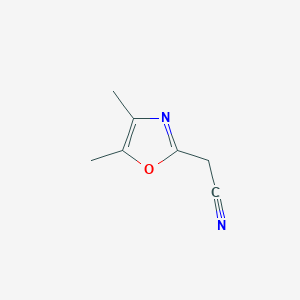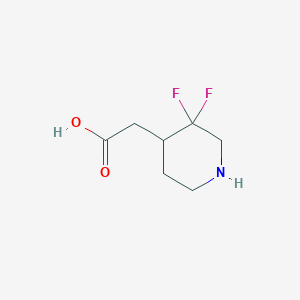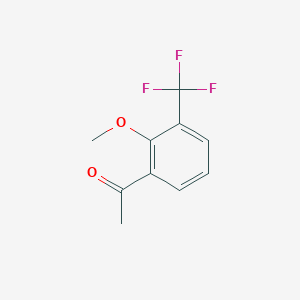
2'-Methoxy-3'-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with trifluoromethyl ketone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale .
Analyse Chemischer Reaktionen
1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-[2-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group but lacks the methoxy group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroacetophenone: Similar to the target compound, it contains a trifluoromethyl group but differs in the position of the substituents, affecting its chemical behavior.
(Trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, leading to distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-4-3-5-8(9(7)15-2)10(11,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
NRAKUXYPWLEPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


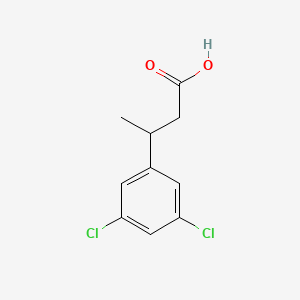
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
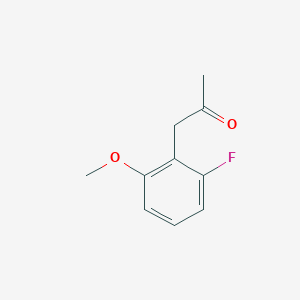
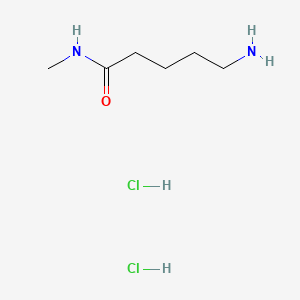
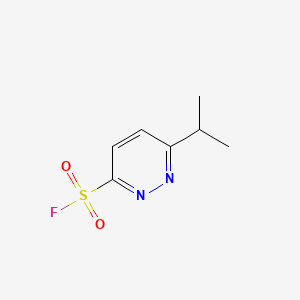
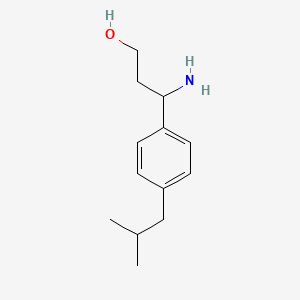

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
